D-2-ammoniohexano-6-lactam
Description
D-2-ammoniohexano-6-lactam is a cyclic amide derivative of the amino acid D-2-amino-6-oxohexanoic acid. It features a six-membered lactam ring formed by intramolecular cyclization between the α-amino group and the δ-carbonyl group. This compound is characterized by its D-configuration at the α-carbon, distinguishing it from its L-enantiomer and structurally related linear analogs.
Properties
Molecular Formula |
C6H13N2O+ |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
[(3R)-2-oxoazepan-3-yl]azanium |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m1/s1 |
InChI Key |
BOWUOGIPSRVRSJ-RXMQYKEDSA-O |
SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)[NH3+] |
Canonical SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-2-ammoniohexano-6-lactam (Enantiomeric Pair)
The L-enantiomer of 2-ammoniohexano-6-lactam shares the same lactam ring structure but differs in stereochemistry at the α-carbon (L-configuration vs. D-configuration). Key differences include:
- Biological Activity: The L-form is implicated in lysine metabolism pathways, particularly in collagen biosynthesis, where it acts as a precursor for crosslinking aldehydes.
- Stability: Both enantiomers exhibit similar thermal stability, but the D-form may resist enzymatic degradation in biological systems due to its non-natural configuration .
(S)-2-Amino-6-oxohexanoic Acid (Allysine)
Allysine, also known as (S)-2-amino-6-oxohexanoic acid, is a linear analog of D-2-ammoniohexano-6-lactam. Critical distinctions include:
- Structure: Allysine lacks the lactam ring, existing as a linear α-amino acid with a ketone group at the δ-position.
- Function: Allysine is a key intermediate in collagen and elastin crosslinking, serving as a substrate for lysyl oxidase. The lactam form, however, cannot participate in these redox reactions due to its cyclic structure .
- Solubility : Allysine is highly water-soluble (≥50 mg/mL), whereas the lactam’s cyclic structure reduces solubility (~10–20 mg/mL) .
2-Aminobenzamide Derivatives
- Electrophilic Reactivity: The lactam’s amide group is less reactive toward nucleophiles compared to aromatic 2-aminobenzamides, which exhibit enhanced resonance stabilization .
- Applications: 2-Aminobenzamides are used as fluorophores in glycan analysis, whereas lactams like this compound have niche roles in peptide mimetics or synthetic intermediates .
Data Table: Comparative Properties
| Property | This compound | L-2-ammoniohexano-6-lactam | (S)-2-Amino-6-oxohexanoic Acid (Allysine) |
|---|---|---|---|
| Molecular Formula | C₆H₁₀N₂O | C₆H₁₀N₂O | C₆H₉NO₃ |
| Molecular Weight | 142.16 g/mol | 142.16 g/mol | 159.14 g/mol |
| Structure | Cyclic amide | Cyclic amide | Linear α-amino acid |
| Solubility (H₂O) | ~10–20 mg/mL | ~10–20 mg/mL | ≥50 mg/mL |
| Biological Role | Synthetic intermediate | Collagen crosslink precursor | Collagen/elastin crosslink intermediate |
| Configuration | D (R) | L (S) | L (S) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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